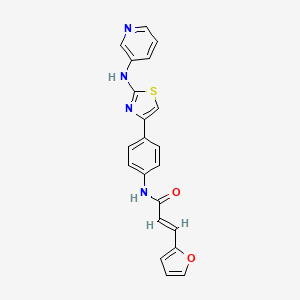

(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide is a complex organic compound that features a furan ring, a pyridine ring, a thiazole ring, and an acrylamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Formation of the thiazole ring: This can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

Attachment of the pyridine ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the acrylamide group, converting it to the corresponding amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction of the acrylamide group would yield the corresponding amine.

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide exhibit significant antibacterial and antifungal activities. For instance, derivatives containing furan and thiazole moieties have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of thiazole derivatives, revealing that certain modifications in the structure enhance bioactivity. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 5 to 150 µg/mL against common pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the pyridine and thiazole rings, which are known to interact with biological targets involved in cancer progression.

Case Study: Anticancer Research

In vitro studies have demonstrated that similar acrylamide derivatives can induce apoptosis in cancer cell lines. For example, a related compound was found to inhibit tumor growth in HeLa cells with an IC50 value of approximately 25 µM. The mechanism involved the modulation of apoptosis-related proteins .

Enzyme Inhibition

The compound may also serve as a potent inhibitor of specific enzymes linked to disease processes. For example, thiazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Case Study: Enzyme Activity

Research has shown that thiazole-based compounds exhibit selective COX inhibition, providing insights into their potential use as anti-inflammatory agents. The study reported IC50 values ranging from 10 to 30 µM for various derivatives .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions including condensation and cyclization processes. The characterization techniques employed include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity of the synthesized compound.

Synthesis Overview

- Starting Materials : Furan derivatives, pyridine derivatives, and thiazole precursors.

- Reagents : Appropriate catalysts and solvents for condensation reactions.

- Characterization : NMR spectra confirmed the presence of key functional groups.

Mécanisme D'action

The mechanism of action of (E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide would depend on its specific biological target. Generally, such compounds may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and the acrylamide group. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Activité Biologique

(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide is a compound characterized by its complex structure, which includes furan, pyridine, and thiazole moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of the compound is , with a molecular weight of 376.4 g/mol. It features several functional groups that contribute to its biological activity, including an acrylamide group which is often associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N6O2 |

| Molecular Weight | 376.4 g/mol |

| Structure | Structure |

Antimicrobial Activity

Research indicates that compounds containing furan and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of furan and thiazole have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.

In a study examining similar compounds, the minimum inhibitory concentrations (MICs) were reported as follows:

- Bacillus subtilis : MIC = 4.69 to 22.9 µM

- Staphylococcus aureus : MIC = 5.64 to 77.38 µM

- Escherichia coli : MIC = 2.33 to 156.47 µM

- Candida albicans : MIC = 16.69 to 78.23 µM

These findings suggest that this compound could possess similar antimicrobial properties due to its structural components .

Anticancer Activity

The potential anticancer effects of compounds with acrylamide structures have been explored in various studies. Acrylamides have been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

For example, a related compound was found to inhibit cancer cell growth with IC50 values ranging from 10 µM to 50 µM across different cancer types. The presence of the pyridine and thiazole moieties may enhance the anticancer activity by facilitating interactions with specific cellular targets involved in cancer progression .

Case Studies

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their biological activity against various cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, highlighting the importance of structural diversity in enhancing biological activity .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of furan-containing compounds, revealing that modifications at the nitrogen and carbon positions significantly impacted their efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2S/c26-20(10-9-18-4-2-12-27-18)23-16-7-5-15(6-8-16)19-14-28-21(25-19)24-17-3-1-11-22-13-17/h1-14H,(H,23,26)(H,24,25)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWMOCCDQCGQCF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.